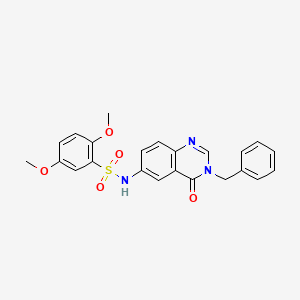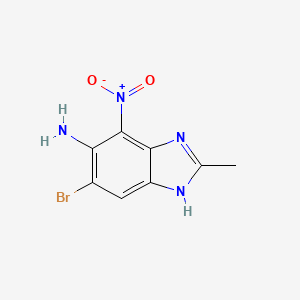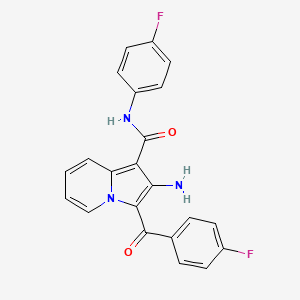
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound with a molecular formula of C23H22N4O5S. This compound is known for its unique chemical structure, which includes a quinazolinone core, a benzyl group, and a dimethoxybenzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The benzyl group is introduced via benzylation reactions, and the sulfonamide moiety is incorporated through sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. Purification methods such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline.
Substitution: The benzyl and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.
Scientific Research Applications
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and sulfonamide groups may enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide
- N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyrrolidine-1-sulfonamide
Uniqueness
N-(3-benzyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxybenzenesulfonamide moiety differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability.
Properties
Molecular Formula |
C23H21N3O5S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-(3-benzyl-4-oxoquinazolin-6-yl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C23H21N3O5S/c1-30-18-9-11-21(31-2)22(13-18)32(28,29)25-17-8-10-20-19(12-17)23(27)26(15-24-20)14-16-6-4-3-5-7-16/h3-13,15,25H,14H2,1-2H3 |
InChI Key |
XMYOFVCPGIUOFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-chlorophenyl)-3-(2,5-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11481117.png)

![3-(4-fluorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11481122.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide](/img/structure/B11481141.png)

![3-amino-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11481146.png)
![3-(pyrazin-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11481148.png)
![1-Benzoyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B11481149.png)

![N-[3'-acetyl-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B11481163.png)
![ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate](/img/structure/B11481169.png)
![3-(furan-2-ylmethyl)-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11481177.png)
![5-chloro-4-(4-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11481178.png)
![3-methoxy-N-[5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11481185.png)
